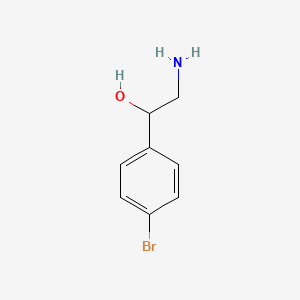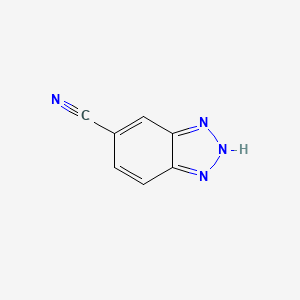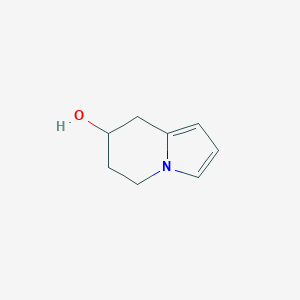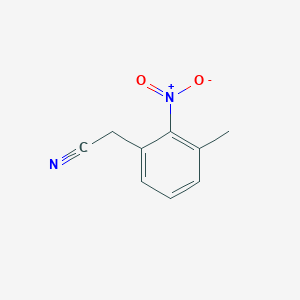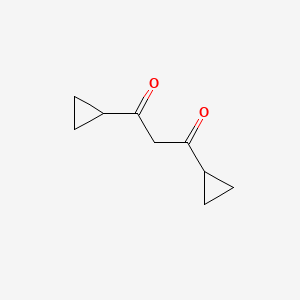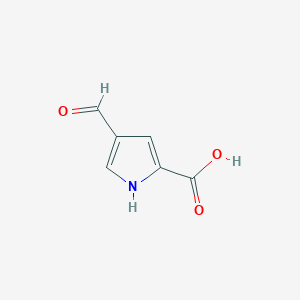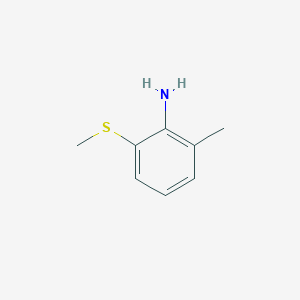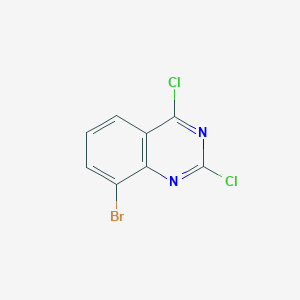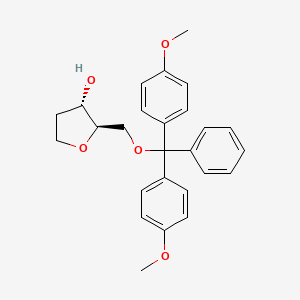
5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose
Descripción general
Descripción
5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose: is a chemical compound commonly used in the field of nucleoside chemistry. It is a derivative of ribose, where the hydroxyl groups at positions 1 and 2 are removed, and the hydroxyl group at position 5 is protected by a dimethoxytrityl group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.
Mecanismo De Acción
Target of Action
The primary target of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, also known as (2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol, is the nucleotide in the process of oligonucleotide synthesis .
Mode of Action
The compound acts as a protecting group for the 5’-oxygen of the nucleotide during oligonucleotide synthesis . The deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside is catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation .
Biochemical Pathways
The compound is involved in the oligonucleotide synthesis pathway . It plays a crucial role in the detritylation step, which is essential for the synthesis of oligonucleotides .
Pharmacokinetics
The detritylation rate is influenced by the solution acidity and solvent polarity .
Result of Action
The result of the compound’s action is the formation of a 4,4’-dimethoxytrityl carbocation and a hydroxyl function at the 5’-position of the nucleotide . This process is crucial for the subsequent coupling steps in oligonucleotide synthesis .
Action Environment
The detritylation rate is reduced by the addition of small amounts of water to the reaction medium, presumably through its effect on the solution acidity . There is little or no effect of solvent polarity on the equilibrium and rate constants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose typically involves the protection of the hydroxyl group at the 5-position of ribose with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high purity and yield. The use of protective groups like dimethoxytrityl is crucial in preventing unwanted side reactions during the synthesis of complex oligonucleotides .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxytrityl group, leading to the formation of dimethoxytrityl cations.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The dimethoxytrityl group can be substituted by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like dichloroacetic acid are used to catalyze the oxidation of the dimethoxytrityl group.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: The major product is the dimethoxytrityl cation.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the dimethoxytrityl group with the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology .
Biology:
- Employed in the study of genetic sequences and the development of genetic probes.
Medicine:
- Utilized in the development of antisense oligonucleotides for therapeutic purposes, including the treatment of genetic disorders and cancers .
Industry:
Comparación Con Compuestos Similares
- 5-O-(Dimethoxytrityl)-2’-deoxythymidine
- 5-O-(Dimethoxytrityl)-2’-deoxyuridine
- 5-O-(Dimethoxytrityl)-2’-deoxyadenosine
Uniqueness: 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is unique due to the absence of hydroxyl groups at positions 1 and 2, which distinguishes it from other dimethoxytrityl-protected nucleosides. This structural difference makes it particularly useful in specific synthetic applications where the presence of these hydroxyl groups would be detrimental .
Propiedades
IUPAC Name |
(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



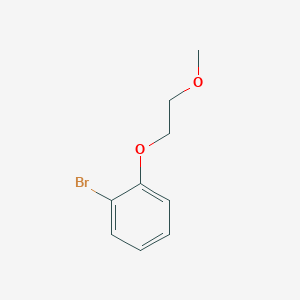
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)

